molecular formula C11H20N4O3 B12565496 1,4,7,10-Tetraazacyclododecane-1,4,7-tricarboxaldehyde CAS No. 289685-84-3

1,4,7,10-Tetraazacyclododecane-1,4,7-tricarboxaldehyde

Cat. No.: B12565496
CAS No.: 289685-84-3
M. Wt: 256.30 g/mol
InChI Key: MXMPYKMOMVBEBY-UHFFFAOYSA-N
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Description

1,4,7,10-Tetraazacyclododecane-1,4,7-tricarboxaldehyde: is a macrocyclic compound that belongs to the family of tetraazacyclododecanes. These compounds are known for their ability to form stable complexes with metal ions, making them valuable in various scientific and industrial applications. The presence of three carboxaldehyde groups in this compound enhances its reactivity and potential for functionalization.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4,7,10-Tetraazacyclododecane-1,4,7-tricarboxaldehyde can be synthesized through a multi-step process involving the cyclization of appropriate precursors. One common method involves the condensation of triethylenetetramine with diethyl oxalate in a methanolic solution, followed by the addition of ethanol to precipitate the cyclic product . Another approach uses triethylenetetramine and dithiooxamide as starting materials, followed by reduction and cyclization steps .

Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include controlling the concentration of reactants, temperature, and pH of the reaction mixture. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1,4,7,10-Tetraazacyclododecane-1,4,7-tricarboxaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydrogen atoms on the nitrogen atoms can be substituted with various functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: 1,4,7,10-Tetraazacyclododecane-1,4,7-tricarboxylic acid.

    Reduction: 1,4,7,10-Tetraazacyclododecane-1,4,7-tricarbinol.

    Substitution: Various N-substituted derivatives depending on the substituent used.

Scientific Research Applications

1,4,7,10-Tetraazacyclododecane-1,4,7-tricarboxaldehyde has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,4,7,10-Tetraazacyclododecane-1,4,7-tricarboxaldehyde primarily involves its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocyclic ring act as donor sites, coordinating with metal ions to form highly stable chelates. This property is exploited in various applications, such as imaging and drug delivery, where the compound can be used to transport metal ions to specific targets within the body .

Comparison with Similar Compounds

Uniqueness: 1,4,7,10-Tetraazacyclododecane-1,4,7-tricarboxaldehyde is unique due to the presence of three reactive aldehyde groups, which provide additional sites for functionalization. This allows for the design of more complex and versatile compounds compared to its analogs. The ability to form stable metal complexes while offering multiple functionalization sites makes it a valuable compound in various fields of research and industry.

Properties

CAS No.

289685-84-3

Molecular Formula

C11H20N4O3

Molecular Weight

256.30 g/mol

IUPAC Name

1,4,7,10-tetrazacyclododecane-1,4,7-tricarbaldehyde

InChI

InChI=1S/C11H20N4O3/c16-9-13-3-1-12-2-4-14(10-17)6-8-15(11-18)7-5-13/h9-12H,1-8H2

InChI Key

MXMPYKMOMVBEBY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN(CCN(CCN1)C=O)C=O)C=O

Origin of Product

United States

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